![molecular formula C19H21N3O3 B7681663 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone, also known as ANPA, is a chemical compound that has been widely used in scientific research. ANPA is a derivative of 4-nitroaniline and has been synthesized using different methods. ANPA has shown potential in various research applications due to its unique mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone inhibits PTP activity by covalently modifying the active site of the enzyme. The nitro group of 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone reacts with the cysteine residue of the active site, leading to the formation of a covalent bond. This modification results in the inhibition of PTP activity and the activation of signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has been shown to have various biochemical and physiological effects, including the activation of signaling pathways involved in cell growth, differentiation, and apoptosis. 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has several advantages for lab experiments, including its ability to selectively inhibit PTP activity and its potential as a cancer therapy candidate. However, 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has some limitations, including its toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has shown potential in various research applications, and future directions for 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone research include the development of 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone derivatives with improved efficacy and safety profiles. Additionally, 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone can be used in combination with other drugs to enhance their therapeutic effects. Further studies are needed to determine the safety and efficacy of 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone and its derivatives in clinical trials.
Conclusion:
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone is a chemical compound that has shown potential in various scientific research applications due to its unique mechanism of action and biochemical and physiological effects. 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has been synthesized using different methods, and its use in the study of PTPs and PKCs has provided valuable insights into the regulation of cellular signaling pathways. 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has advantages and limitations for lab experiments, and future directions for 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone research include the development of 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone derivatives with improved efficacy and safety profiles.
Métodos De Síntesis
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone can be synthesized using different methods, including the reaction of 4-nitroaniline with pyrrolidine and benzyl chloroformate. The reaction involves the formation of an intermediate that is further reacted with 1-(3-chloropropyl)-3-nitrobenzene. The final product is obtained by purifying the reaction mixture using column chromatography.
Aplicaciones Científicas De Investigación
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has been used in various scientific research applications, including the study of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular signaling pathways. 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has been shown to inhibit PTP activity, which can lead to the activation of signaling pathways involved in cell growth, differentiation, and apoptosis. 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has also been used in the study of protein kinase C (PKC), which is an enzyme involved in the regulation of cellular processes such as gene expression, cell proliferation, and apoptosis.
Propiedades
IUPAC Name |
1-[3-nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(23)16-7-8-18(19(12-16)22(24)25)20-17-6-4-5-15(11-17)13-21-9-2-3-10-21/h4-8,11-12,20H,2-3,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYQLBRNQVQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC2=CC=CC(=C2)CN3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

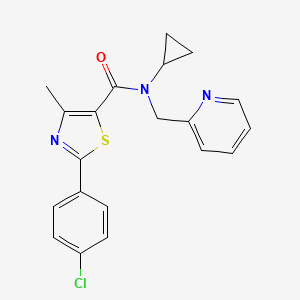
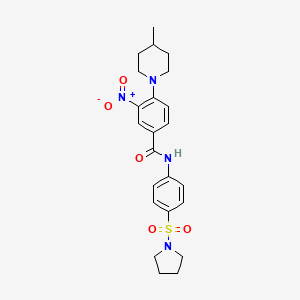
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)
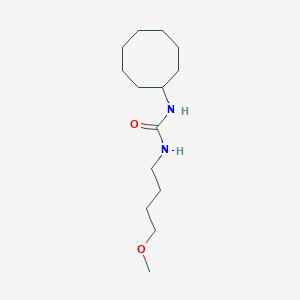
![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)
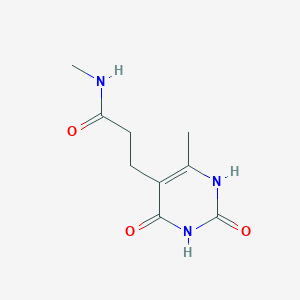
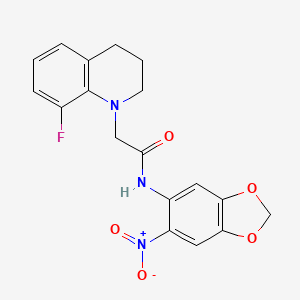
![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)